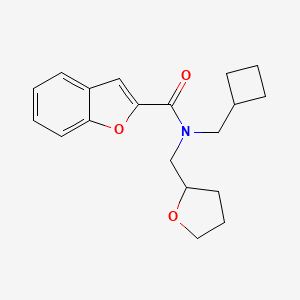
N-(cyclobutylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclobutylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(cyclobutylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide involves its binding to specific receptors in the brain. It has been found to act as a sigma-1 receptor agonist and a CB1 receptor antagonist. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. The CB1 receptor is primarily involved in the regulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
N-(cyclobutylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide has been found to produce various biochemical and physiological effects in the body. It has been shown to modulate the release of certain neurotransmitters, such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior. It has also been found to have anti-inflammatory and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(cyclobutylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide in lab experiments is its high selectivity and potency for certain receptors in the brain. This makes it a useful tool for studying the physiological and biochemical effects of these receptors. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research on N-(cyclobutylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide. One potential direction is the development of drugs based on this compound for the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Another direction is the exploration of its potential as a neuroprotective agent in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and its effects on various cellular and molecular processes in the brain.
Synthesis Methods
The synthesis of N-(cyclobutylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide involves the reaction of cyclobutylmethylamine, tetrahydrofuran-2-carboxylic acid, and 1-benzofuran-2-carbonyl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place in a suitable solvent, such as dichloromethane or tetrahydrofuran, at a specific temperature and for a specified time.
Scientific Research Applications
N-(cyclobutylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit potent and selective binding to certain receptors in the brain, such as the sigma-1 receptor and the cannabinoid CB1 receptor. This makes it a promising candidate for the development of drugs for the treatment of various neurological and psychiatric disorders.
properties
IUPAC Name |
N-(cyclobutylmethyl)-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c21-19(18-11-15-7-1-2-9-17(15)23-18)20(12-14-5-3-6-14)13-16-8-4-10-22-16/h1-2,7,9,11,14,16H,3-6,8,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWRTRUBKKGOBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN(CC2CCCO2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclobutylmethyl)-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-amino-6-methoxypyrimidin-4-yl)-4-(4-methoxybenzyl)piperidin-4-yl]methanol](/img/structure/B5493394.png)
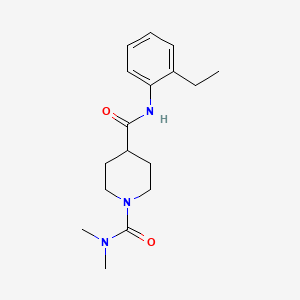
![2-{[(3S*,4R*)-4-amino-3-methoxypiperidin-1-yl]methyl}-3,5-dimethoxybenzoic acid](/img/structure/B5493401.png)
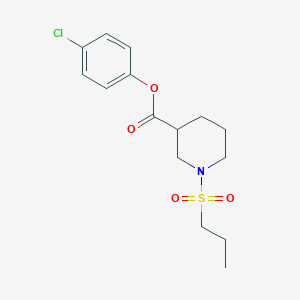
![10-{2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}-10H-phenothiazine](/img/structure/B5493411.png)
![N,4-dimethyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5493413.png)
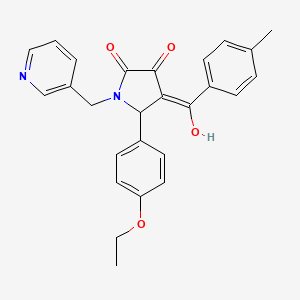
![2-[2-(4-methoxyphenyl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5493426.png)

![2-(3-fluoro-4-methylphenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]acetamide](/img/structure/B5493440.png)
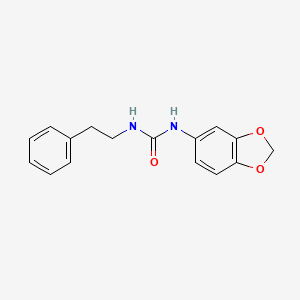
![N'-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B5493457.png)
![N-(4-methoxybenzyl)-1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5493485.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}(tetrahydro-2-furanylmethyl)amine hydrochloride](/img/structure/B5493492.png)